molecular formula C18H18N2O4 B1584841 Diethyl 4,4'-Azodibenzoate CAS No. 7250-68-2

Diethyl 4,4'-Azodibenzoate

Cat. No. B1584841
CAS RN: 7250-68-2
M. Wt: 326.3 g/mol
InChI Key: YFFNOBALALSBCH-UHFFFAOYSA-N
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Description

Diethyl 4,4’-Azodibenzoate (CAS Number: 7250-68-2) is a yellow-orange powder . It is a frequently used organic azo compound in organic synthesis. The IUPAC name is (E)-diethyl 4,4’- (diazene-1,2-diyl)dibenzoate .


Synthesis Analysis

The synthesis of Diethyl 4,4’-Azodibenzoate involves the reaction of 4,4’-bis-ethoxycarbonylazobenzene with bis (pinacolato) diborane and 4-cyanopyridine in n-pentane at 70°C .


Molecular Structure Analysis

The molecular formula of Diethyl 4,4’-Azodibenzoate is C18H18N2O4 . The molecular weight is 326.35 .


Physical And Chemical Properties Analysis

Diethyl 4,4’-Azodibenzoate is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The melting point is 144°C .

Scientific Research Applications

Coordination Polymers

Research has demonstrated the synthesis of various coordination polymers using azodibenzoate ligands, including 4,4'-azodibenzoic acid, in combination with different metal ions and co-ligands. These polymers have been analyzed for their crystal structures and thermal stability, indicating potential applications in materials science and engineering (Chen et al., 2008).

Photoproducts and Photochemistry

Diethyl 4,4'-Azodibenzoate, as a photoproduct of para-aminobenzoic acid, has been characterized using UV and mass spectral data. The study indicates its formation under UV light exposure, similar to that from sunbathing. This research could be significant in understanding the photochemical reactions and products in dermatology and photochemistry (Gasparro Fp, 1985).

Synthesis and Chemical Study

The synthesis of derivatives of azodibenzoic acid, such as 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid, has been accomplished, extending the study field of azo-molecules. These compounds can be significant in chemical research for understanding the properties and applications of azo compounds (An Shi-yan, 2005).

Polyamides and Polymer Science

Polyamides containing azo-p-phenylene units synthesized from 4,4'-azodibenzoic acid and various aromatic diamines have been studied. These polymers have been characterized by their UV and IR spectra, viscosity measurements, and solubility data, showing potential in material science and polymer research (Balasubramanian et al., 1981).

Catalysis and Organic Synthesis

The compound has been used to form chiral P-alkene ligands and Rhodium complexes, which are active and enantioselective catalysts for certain chemical reactions. This research is significant for the field of catalysis and organic synthesis (Mariz et al., 2008).

Electronic Coupling and Inorganic Chemistry

Studies involving MoMo quadruple bonds linked by 4,4'-azodibenzoate have been conducted to understand electronic structures and coupling. This research is relevant in inorganic chemistry and materials science (Chisholm et al., 2006).

Safety And Hazards

Diethyl 4,4’-Azodibenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .

properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNOBALALSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283158
Record name Diethyl 4,4'-Azodibenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4,4'-Azodibenzoate

CAS RN

7250-68-2
Record name 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate]
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URL https://commonchemistry.cas.org/detail?cas_rn=7250-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7250-68-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4,4'-Azodibenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Mironenko, OB Belskaya, LN Stepanova… - Catalysis letters, 2020 - Springer
The catalysts 1 wt% palladium supported on carbon nanoglobules (CNGs) were shown to be highly active in the liquid-phase hydrogenation of various nitroarenes and provided nearly …
Number of citations: 16 link.springer.com

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